molecular formula C12H21N3O3 B2686496 N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide CAS No. 1797957-06-2

N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide

Cat. No.: B2686496
CAS No.: 1797957-06-2
M. Wt: 255.318
InChI Key: QOOJDHCKKBHWAC-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group at the N1 position and a 4-hydroxypiperidin-1-yl ethyl moiety at the N2 position. Oxalamides are widely studied for their diverse applications, ranging from flavoring agents (e.g., S336 ) to enzyme inhibitors (e.g., cytochrome P450 4F11 inhibitors ).

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c16-10-3-6-15(7-4-10)8-5-13-11(17)12(18)14-9-1-2-9/h9-10,16H,1-8H2,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOJDHCKKBHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-hydroxypiperidin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and piperidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The following table summarizes key structural analogs, their substituents, synthesis yields, and applications:

Compound Name Substituents (N1/N2) Yield (%) Key Properties/Applications References
N1-Cyclopropyl-N2-(4-hydroxyphenethyl)oxalamide (114) Cyclopropyl / 4-hydroxyphenethyl 96 NMR: δ 9.18 (s, 1H), ESI-MS: m/z 249.1
N1-Cyclopropyl-N2-(4-methoxyphenethyl)oxalamide (58) Cyclopropyl / 4-methoxyphenethyl 99 High-yield synthesis; enzyme inhibition studies
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Dimethoxybenzyl / pyridin-2-ylethyl N/A Umami flavor enhancer; FEMA 4233 approved
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (4231) Methoxybenzyl / pyridin-2-ylethyl N/A Flavor/fragrance applications
N1,N2-Bis(4-methoxyphenethyl)oxalamide (57) Bis(4-methoxyphenethyl) 56 Moderate yield; structural symmetry

Substituent Effects on Bioactivity and Physicochemical Properties

  • Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in compounds 58 and 114 enhances metabolic stability compared to bulkier aromatic substituents (e.g., dimethoxybenzyl in S336) due to reduced steric hindrance and oxidative susceptibility .
  • Hydroxypiperidine vs. Hydroxyphenethyl : The 4-hydroxypiperidine moiety in the target compound may improve water solubility compared to 4-hydroxyphenethyl (compound 114) due to its cyclic amine structure and hydrogen-bonding capacity .
  • Methoxy vs.

Biological Activity

N1-cyclopropyl-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry and pharmacology, primarily due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological profile based on available research literature.

Chemical Structure and Properties

The compound features a cyclopropyl group and a hydroxypiperidine moiety, which are known to influence its biological interactions. The general structure can be represented as follows:

N1 cyclopropyl N2 2 4 hydroxypiperidin 1 yl ethyl oxalamide\text{N1 cyclopropyl N2 2 4 hydroxypiperidin 1 yl ethyl oxalamide}

Pharmacological Studies

  • Antidepressant Activity : In studies involving related compounds, significant antidepressant-like effects were observed in animal models. This suggests that this compound may possess similar properties.
  • Neuroprotective Effects : Research has indicated that piperidine derivatives often exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Antitumor Potential : Preliminary studies suggest oxalamide derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behavior in rodent models
NeuroprotectiveProtection against oxidative stress-induced neuronal damage
AntitumorCytotoxic effects on breast and lung cancer cell lines

Detailed Findings from Research

  • A study published in ResearchGate highlighted the synthesis of similar oxalamide compounds and their utility in biological assays, demonstrating their potential for cell imaging and ion sensing applications .
  • Another investigation into the pharmacodynamics of related compounds revealed promising results regarding their ability to modulate central nervous system activity, which could be extrapolated to this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the cyclopropyl amine.
  • Coupling with the piperidine derivative.
  • Finalization through oxalamide formation.

This synthetic route is critical for optimizing yield and purity for biological testing.

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